![molecular formula C17H13ClN2O3S2 B2486891 N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 682783-48-8](/img/structure/B2486891.png)

N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar thiazolidinone derivatives involves a multi-step chemical process that often starts with the reaction of appropriate aldehydes with thiazolidinone precursors. In the case of related compounds, the synthesis process includes the electrophilic attack of phenylisothiocyanate on propionitriles followed by a reaction with chloroacetyl chloride under basic conditions, leading to the formation of thiazolidinone derivatives (Hanna & George, 2012).

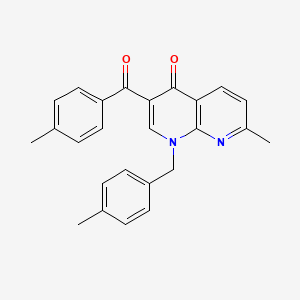

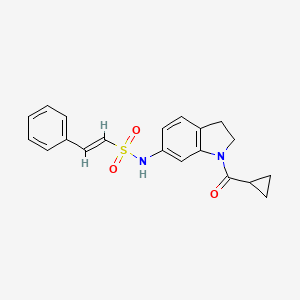

Molecular Structure Analysis

Molecular structure analysis of thiazolidinone derivatives reveals a core structure consisting of a thiazolidinone ring conjugated with various substituents, including a furan ring and a chlorophenyl group. The precise arrangement of these groups significantly influences the compound's biological activity and interaction with biological targets. Crystal structure analysis and spectroscopic methods such as NMR and IR are commonly used to confirm the molecular structure of these compounds (Liu et al., 2013).

Chemical Reactions and Properties

Thiazolidinone derivatives, including the compound , exhibit a range of chemical reactions due to the reactive nature of their core structure. They can undergo nucleophilic substitution reactions, condensation with aldehydes, and cyclization reactions that are central to their synthesis and modification. These chemical properties are essential for the design and development of new derivatives with enhanced biological activities.

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug development. These properties can affect the compound's bioavailability, stability, and overall effectiveness as a pharmacological agent. Detailed physical property analysis is typically conducted using techniques like X-ray crystallography and spectroscopy (Rahmani et al., 2017).

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

This compound and its derivatives have been investigated for their anticancer properties, particularly in inducing apoptosis in human leukemia cells. Studies show that the thiazolidinone compounds containing furan moiety exhibit moderate to strong antiproliferative activity in human leukemia cell lines in a cell cycle stage-dependent and dose-dependent manner. Specifically, compounds with variations in the functional group at the C-terminal of the thiazolidinone, bearing an amide moiety, have shown potent anticancer activity, highlighting the importance of electron-donating groups on the thiazolidinone moiety for anticancer properties (Chandrappa et al., 2009). Additionally, other derivatives have shown moderate antitumor activity against malignant tumor cells, with specific cell lines being more sensitive to these compounds (Horishny & Matiychuk, 2020).

Alzheimer's Disease Treatment

The synthesis of N-substituted derivatives of this compound has been evaluated as potential drug candidates for Alzheimer's disease. The synthesis process involves creating a series of electrophiles, targeting compounds to inhibit the acetylcholinesterase enzyme, a key target in Alzheimer's disease treatment. The synthesized compounds were subjected to enzyme inhibition activity screening against acetylcholinesterase, indicating their potential as new drug candidates (Rehman et al., 2018).

Antibacterial and Anti-inflammatory Properties

Novel 4-thiazolidinones incorporating specific moieties have been synthesized and evaluated for their antimicrobial activity. For instance, compounds incorporating 2-(2,4,5-trichlorophenoxy)propanamide showed promising activity against Gram-positive bacteria, with some compounds showing equipotent activity compared to reference drugs like chloramphenicol. Docking studies on MurB using Dock6.4 docking program were performed to study the observed activity, indicating their potential as antibacterial agents (Radwan, 2012). Furthermore, thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, showing significant activities in both respects without inducing ulcerogenicity, indicating their potential for pain and inflammation treatment (Selvam et al., 2012).

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S2/c18-11-3-5-12(6-4-11)19-15(21)7-8-20-16(22)14(25-17(20)24)10-13-2-1-9-23-13/h1-6,9-10H,7-8H2,(H,19,21)/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIWDNBKCXJVNO-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2486808.png)

![3-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2486810.png)

![N-[[2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-ynamide](/img/structure/B2486818.png)

![3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486819.png)

![2-(2-(4-(5-phenylpentanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2486823.png)

![2-(3-fluoro-4-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2486827.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2486828.png)